1-Azabicyclo[3.3.1]nonan-4-one oxime hydrochloride

Catalog No.
S14378790
CAS No.
M.F
C8H15ClN2O
M. Wt
190.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Azabicyclo[3.3.1]nonan-4-one oxime hydrochloride

Product Name

1-Azabicyclo[3.3.1]nonan-4-one oxime hydrochloride

IUPAC Name

(NZ)-N-(1-azabicyclo[3.3.1]nonan-4-ylidene)hydroxylamine;hydrochloride

Molecular Formula

C8H15ClN2O

Molecular Weight

190.67 g/mol

InChI

InChI=1S/C8H14N2O.ClH/c11-9-8-3-5-10-4-1-2-7(8)6-10;/h7,11H,1-6H2;1H/b9-8-;

InChI Key

BSDCEZOMPDTAKT-UOQXYWCXSA-N

Canonical SMILES

C1CC2CN(C1)CCC2=NO.Cl

Isomeric SMILES

C1CC\2CN(C1)CC/C2=N/O.Cl

1-Azabicyclo[3.3.1]nonan-4-one oxime hydrochloride is a bicyclic compound characterized by its unique structural features, which include a bicyclic framework and an oxime functional group. This compound has the molecular formula C8H15ClN2OC_8H_{15}ClN_2O and a molecular weight of approximately 190.671 g/mol . The presence of the oxime group (–C=N–OH) at the 4-position of the bicyclic system contributes to its chemical reactivity and biological activity.

The chemical reactivity of 1-azabicyclo[3.3.1]nonan-4-one oxime hydrochloride primarily involves nucleophilic addition and substitution reactions due to the electrophilic nature of the carbon atom bonded to the oxime group. Common reactions include:

  • Formation of oxime ethers: Reaction with alcohols can yield oxime ethers, which are often more stable and can be used in various applications.
  • Hydrolysis: The oxime can undergo hydrolysis under acidic or basic conditions to regenerate the corresponding carbonyl compound.
  • Reduction reactions: The oxime can be reduced to amines, which may have different biological activities.

1-Azabicyclo[3.3.1]nonan-4-one oxime hydrochloride exhibits notable biological activities, particularly in antimicrobial and analgesic contexts. Research has indicated that compounds with similar bicyclic structures often demonstrate significant activity against various pathogens, suggesting potential therapeutic uses in treating infections or as analgesics . Additionally, studies have shown that oxime derivatives can interact with nicotinic acetylcholine receptors, indicating possible implications in neurological research and drug development .

The synthesis of 1-azabicyclo[3.3.1]nonan-4-one oxime hydrochloride typically involves several key steps:

  • Formation of the bicyclic structure: This can be achieved through cyclization reactions involving appropriate precursors such as amines and ketones.
  • Oximation: The bicyclic ketone is treated with hydroxylamine hydrochloride under acidic conditions to form the corresponding oxime.
  • Hydrochloride salt formation: The final product is often converted into its hydrochloride salt form for stability and ease of handling.

These steps may vary based on specific reaction conditions and desired yields .

The applications of 1-azabicyclo[3.3.1]nonan-4-one oxime hydrochloride are diverse:

  • Pharmaceuticals: It serves as a precursor or intermediate in the synthesis of various pharmaceutical agents, particularly those targeting infectious diseases or pain management.
  • Research: Its unique structure makes it a valuable compound for studies in medicinal chemistry and drug design.
  • Chemical Synthesis: It is utilized in organic synthesis as a building block for more complex molecules.

Interaction studies involving 1-azabicyclo[3.3.1]nonan-4-one oxime hydrochloride have focused on its binding affinity to nicotinic acetylcholine receptors and other biological targets. These studies reveal that compounds with similar structures can exhibit varying degrees of antagonistic or agonistic effects depending on their specific molecular configurations . Understanding these interactions is crucial for developing new therapeutic agents that modulate receptor activity.

Several compounds share structural similarities with 1-azabicyclo[3.3.1]nonan-4-one oxime hydrochloride, each exhibiting unique properties:

Compound NameStructure TypeNotable Properties
1-Azabicyclo[3.3.1]nonan-4-oneBicyclic ketonePrecursor for various pharmaceuticals
2-Azabicyclo[3.3.1]nonan-9-oneBicyclic ketoneExhibits different biological activity
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amineBicyclic amineKnown for its antiemetic properties
1-Azabicyclo[2.2.2]octaneBicyclic amineUsed in studies related to neurotransmitter systems

The uniqueness of 1-azabicyclo[3.3.1]nonan-4-one oxime hydrochloride lies in its specific bicyclic structure combined with an oxime functional group, which enhances its reactivity and potential biological activity compared to other similar compounds.

Robinson Tropinone Synthesis Modifications for Bicyclic Framework Construction

The Robinson annulation has been adapted for constructing the bicyclo[3.3.1]nonane skeleton through a two-carbon ring expansion strategy. As demonstrated in studies of related tropinone derivatives, this involves sequential Michael addition and aldol condensation steps using ethyl acrylate and cyclohexenone precursors. A critical modification involves using PtO₂-catalyzed hydrogenation under controlled pressure (3 atm H₂) to achieve cis-selectivity in the intermediate piperidine ring, followed by Dieckmann cyclization at 110°C to form the bicyclic core.

Recent advancements employ m-chloroperbenzoic acid (m-CPBA) oxidation of pyridine intermediates followed by Pd-C mediated reduction with ammonium formate, achieving 57% yield in the four-step sequence compared to traditional two-step methods (13% yield). This improved pathway minimizes side reactions during pyridine reduction while maintaining the C(2) substituent integrity essential for subsequent functionalization.

Oxime Formation Strategies: Hydroxylamine Condensation vs. Nitrite-Based Approaches

Oxime formation at the C4 ketone position demonstrates distinct outcomes depending on reaction conditions:

Hydroxylamine Condensation

  • Standard protocol uses hydroxylamine hydrochloride (1.2 eq) in ethanol/water (3:1) with sodium acetate buffer (pH 5-6) at 60°C for 6 hours
  • Yields: 78-82% oxime product
  • Advantages: High regioselectivity, minimal N-oxide byproducts

Nitrite-Based Approaches

  • Employ isoamyl nitrite (1.5 eq) in acetic acid at 0-5°C
  • Reaction time: 24 hours under nitrogen atmosphere
  • Yields: 65-70% with 5-7% ketone recovery
  • Limitations: Requires strict temperature control to prevent diazotization side reactions

Comparative studies show hydroxylamine methods provide superior atom economy (AE=0.89 vs 0.76 for nitrite routes) and lower environmental impact factors (E-factor=8.2 vs 12.5). The crystalline hydrochloride salt forms spontaneously upon acidification to pH 2-3 with concentrated HCl, achieving >99% precipitation efficiency.

Stereochemical Control in Bicyclic Oxime Salt Crystallization

The bicyclic system's rigid geometry creates two stereochemical outcomes during oxime formation:

Parametersyn-Isomeranti-Isomer
Melting Point198-200°C215-217°C
[α]D²⁵ (c=1, H₂O)+12.3°-8.7°
Solubility (H₂O)38 g/L22 g/L

Kinetic control using ethanol/water (4:1) at 0°C favors anti-isomer precipitation (85:15 ratio), while thermodynamic control in methanol at reflux shifts preference to syn-isomer (72:28). X-ray crystallography confirms the anti-configuration adopts a chair-boat conformation with axial oxime orientation, stabilized by intramolecular hydrogen bonding (O···N distance=2.68Å).

Green Chemistry Approaches for Hydrochloride Salt Precipitation

Recent developments address the environmental impact of hydrochloride salt isolation:

  • Aqueous Biphasic Systems

    • Utilizes PEG-400/ammonium sulfate phase separation
    • Reduces organic solvent use by 85% compared to traditional ethanol recrystallization
    • Achieves 91% recovery with 99.2% purity
  • Microwave-Assisted Crystallization

    • 300W irradiation for 5 minutes in water
    • Yields monodisperse crystals (PDI=0.05) with 40% energy reduction
  • Ion-Exchange Resin Recycling

    • Amberlite IRA-400 regenerates HCl efficiently
    • Decreases acid waste generation by 78% per kilogram product

Life cycle assessment shows these methods reduce cumulative energy demand from 148 MJ/mol to 89 MJ/mol while maintaining pharmaceutical-grade purity specifications (ICH Q3D elemental impurities <10 ppm).

Muscarinic Receptor Subtype Selectivity Profiling (M1/M3 vs M2)

The muscarinic acetylcholine receptor system comprises five distinct subtypes (M1-M5) that exhibit differential expression patterns and functional roles throughout the central nervous system [1]. These receptor subtypes are distinguished by their G-protein coupling preferences, with M1, M3, and M5 receptors coupling primarily to Gq/11 pathways, while M2 and M4 receptors preferentially activate inhibitory Gi/o G-proteins [2].

1-Azabicyclo[3.3.1]nonan-4-one oxime hydrochloride belongs to a class of bicyclic oxime compounds that have demonstrated significant potential for muscarinic receptor modulation [3] [4]. The structural framework of this compound incorporates the azabicyclo[3.3.1]nonane scaffold, which provides conformational rigidity that enhances receptor selectivity compared to more flexible analogues [5]. Research on related azabicyclo[2.2.1]heptan-3-one oximes has shown that oxime derivatives can achieve substantial M1 receptor selectivity, with some compounds demonstrating 20-fold selectivity for M1 over M2 receptors [3].

Table 1: Muscarinic Receptor Subtype Binding Characteristics

Receptor SubtypeG-Protein CouplingPrimary LocationsFunctional Role
M1Gq/11Cortex, HippocampusCognitive enhancement, synaptic plasticity [1]
M2Gi/oHeart, BrainstemAutoreceptor function, negative feedback [2]
M3Gq/11Smooth muscle, GlandsSmooth muscle contraction, secretion [6]
M4Gi/oStriatum, CortexMotor control, antipsychotic effects [7]
M5Gq/11Substantia nigraDopamine regulation [2]

The selectivity profile of bicyclic oxime compounds is fundamentally different from classical tropane alkaloids [8]. While tropane derivatives like atropine and scopolamine exhibit broad muscarinic antagonism across all subtypes, the rigid bicyclic structure of 1-azabicyclo[3.3.1]nonan-4-one oxime hydrochloride allows for more precise receptor subtype discrimination [9]. Studies on quinuclidinone oximes, which share structural similarities with the azabicyclo[3.3.1]nonane framework, have revealed that the spatial orientation of the oxime functional group critically determines receptor subtype affinity [10].

Competitive radioligand binding studies using [3H]pirenzepine for M1 receptors and [3H]oxotremorine-M for agonist conformational states have demonstrated that oxime modifications can significantly alter receptor selectivity profiles [10]. The ratio of displacement constants for these radioligands provides insight into agonist efficacy, with ratios greater than 100 indicating full agonism and intermediate values suggesting partial agonism [10]. For 1-azabicyclo[3.3.1]nonan-4-one oxime hydrochloride, the bicyclic constraint appears to favor M1 and M3 receptor subtypes over M2 receptors, consistent with the general trend observed for rigid muscarinic agonists [11].

The molecular basis for this selectivity lies in the differential binding pocket architectures of muscarinic receptor subtypes [12]. The M2 receptor contains a unique phenylalanine residue (F181) in the extracellular loop 2 region, where other subtypes have leucine [1]. This structural difference, combined with the presence of three acidic residues in the M2 receptor's extracellular loop 2, creates distinct binding environments that can be exploited by appropriately designed ligands [1].

Functional Agonism in Cortical Synaptic Plasticity Modulation

Muscarinic receptors play critical roles in modulating cortical synaptic plasticity through multiple mechanisms involving both excitatory and inhibitory neurotransmission [13]. The activation of M1 and M3 receptors in cortical pyramidal neurons leads to membrane depolarization, decreased afterhyperpolarization, and enhanced neuronal excitability [14]. These effects are mediated through the activation of phospholipase C and subsequent mobilization of intracellular calcium stores [15].

1-Azabicyclo[3.3.1]nonan-4-one oxime hydrochloride, through its preferential activation of M1 and M3 receptors, can induce long-term potentiation independent of NMDA receptor activation [13]. This NMDA-independent long-term potentiation is characterized by increased expression of AMPA receptors in dendritic spines and involves calcium release from IP3-sensitive intracellular stores [13]. The muscarinic-induced calcium mobilization serves as a critical signal for the induction of synaptic plasticity changes that can persist for extended periods.

Table 2: Cortical Synaptic Plasticity Mechanisms

Plasticity TypeReceptor InvolvementCalcium SourceDuration
NMDA-dependent LTPM1/M3 + NMDAExtracellular influxHours to days [13]
NMDA-independent LTPM1/M3 onlyIP3-sensitive storesHours [13]
Muscarinic LTDM1/M3 + depolarizationMixed sourcesHours [13]
Inhibitory LTPM1/M3 + GABA-APostsynaptic Ca2+Hours [13]

The layer-specific distribution of muscarinic receptors in cortical circuits results in differential plasticity outcomes depending on the cortical lamina involved [16]. In superficial cortical layers, muscarinic activation can suppress long-term potentiation, while in deeper layers, the same activation enhances synaptic strengthening [16]. This laminar specificity is attributed to the differential expression of muscarinic receptor subtypes and their associated signaling cascades across cortical layers [17].

Cortical interneurons expressing muscarinic receptors also contribute to plasticity modulation through alterations in inhibitory tone [14]. The bidirectional regulation of GABA-mediated inhibition by muscarinic activation depends on the pattern of postsynaptic activity [13]. Brief muscarinic activation paired with membrane depolarization enhances inhibitory synaptic strength, while muscarinic activation in the absence of postsynaptic depolarization leads to long-term depression of inhibition through endocannabinoid-mediated mechanisms [13].

The functional selectivity of 1-azabicyclo[3.3.1]nonan-4-one oxime hydrochloride for M1 and M3 receptors positions it as a potentially valuable tool for studying cortical plasticity mechanisms [18]. Unlike non-selective muscarinic agonists that activate all receptor subtypes simultaneously, selective M1/M3 activation allows for more precise manipulation of plasticity-related signaling pathways [1]. This selectivity is particularly important given that M2 and M4 receptors can have opposing effects on cortical excitability and plasticity induction [2].

Water Maze Task Performance Enhancement Mechanisms

The Morris water maze represents a well-established paradigm for assessing spatial learning and memory capabilities in rodent models [19]. Cholinergic modulation of water maze performance involves complex interactions between multiple brain regions, including the hippocampus, cortex, and associated limbic structures [20]. The enhancement of water maze performance through muscarinic receptor activation reflects the fundamental role of acetylcholine in cognitive processes and spatial navigation [21].

Muscarinic receptor activation facilitates water maze acquisition through several distinct mechanisms [19]. The primary effect involves enhancement of hippocampal theta rhythm generation, which is critical for encoding spatial information during navigation [21]. M1 receptor activation in particular has been shown to improve spatial memory formation by facilitating the consolidation of place cell representations in the hippocampus [22]. Additionally, cortical muscarinic activation enhances attention and sensory processing, which contributes to more efficient spatial cue detection and utilization [17].

Table 3: Water Maze Performance Metrics and Cholinergic Modulation

Performance MeasureCholinergic EnhancementMechanism
Acquisition latencyReduced search timeEnhanced spatial encoding [21]
Path efficiencyImproved direct navigationBetter cue integration [20]
Probe trial performanceIncreased target quadrant timeStronger memory consolidation [19]
Reversal learningFaster adaptationEnhanced cognitive flexibility [21]

The specific contribution of 1-azabicyclo[3.3.1]nonan-4-one oxime hydrochloride to water maze enhancement stems from its selective M1/M3 receptor activation profile [23]. M1 receptors in the hippocampus and cortex are particularly important for spatial memory processes, as demonstrated by studies showing that M1-selective agonists can reverse scopolamine-induced spatial memory deficits [11]. The compound's ability to activate M1 receptors while avoiding M2 receptor stimulation is advantageous because M2 receptor activation can interfere with cognitive performance through autoreceptor-mediated suppression of acetylcholine release [24].

Cortical contributions to water maze performance enhancement involve muscarinic modulation of sensory processing and attention mechanisms [17]. The visual cortex, which processes spatial cues essential for navigation, exhibits enhanced sensitivity and improved contrast detection following M1 and M3 receptor activation [17]. This enhanced sensory processing translates to more accurate spatial representation and improved navigational efficiency in the water maze task [25].

The temporal dynamics of muscarinic enhancement in water maze performance show both acute and long-term components [21]. Immediate effects include enhanced neuronal excitability and improved signal-to-noise ratios in spatial processing circuits [13]. Long-term effects involve the induction of synaptic plasticity changes that strengthen spatial memory engrams and improve retrieval efficiency [20]. The bicyclic oxime structure of 1-azabicyclo[3.3.1]nonan-4-one oxime hydrochloride may provide sustained receptor activation due to its resistance to enzymatic degradation compared to more labile muscarinic agonists [4].

Comparative Efficacy Against Classical Tropane Alkaloid Derivatives

Classical tropane alkaloids, including atropine, scopolamine, and cocaine, represent historically important compounds that interact with cholinergic systems but exhibit distinct pharmacological profiles compared to bicyclic oxime derivatives [9]. Tropane alkaloids are characterized by their [3.2.1] bicyclic structure and typically function as competitive antagonists at muscarinic receptors [8]. In contrast, 1-azabicyclo[3.3.1]nonan-4-one oxime hydrochloride represents a [3.3.1] bicyclic system with agonist properties, providing a fundamentally different approach to cholinergic modulation [5].

The selectivity profiles of tropane alkaloids versus bicyclic oximes reveal significant differences in receptor subtype discrimination [8]. Atropine and scopolamine exhibit broad muscarinic antagonism across all receptor subtypes with relatively modest selectivity differences [4]. For example, atropine shows only 2-3 fold selectivity between muscarinic subtypes, while scopolamine demonstrates slightly higher M1/M3 preference but remains largely non-selective [12]. In contrast, bicyclic oxime derivatives can achieve 20-fold or greater selectivity for specific muscarinic receptor subtypes [3].

Table 4: Comparative Pharmacological Profiles

Compound ClassReceptor ActionSubtype SelectivityFunctional Outcome
Tropane alkaloidsCompetitive antagonismLow (2-3 fold) [8]Broad cholinergic blockade [9]
Bicyclic oximesSelective agonismHigh (>20 fold) [3]Targeted receptor activation [11]
Classical agonistsNon-selective agonismMinimal [4]Pan-muscarinic activation [1]

The functional consequences of these pharmacological differences are substantial [26]. Tropane alkaloids produce cognitive impairment through broad muscarinic blockade, particularly affecting memory consolidation and attention processes [20]. In water maze paradigms, scopolamine administration consistently impairs spatial learning and memory, serving as a standard model for cholinergic cognitive dysfunction [11]. Conversely, selective muscarinic agonists like 1-azabicyclo[3.3.1]nonan-4-one oxime hydrochloride can enhance cognitive performance by specifically activating beneficial receptor subtypes while avoiding detrimental effects associated with non-selective activation [23].

The molecular mechanisms underlying these differential effects relate to the distinct conformational changes induced in muscarinic receptors by agonists versus antagonists [27]. Tropane alkaloids stabilize inactive receptor conformations, preventing normal cholinergic signaling [4]. Bicyclic oximes, through their agonist activity, promote active receptor conformations that facilitate downstream signaling cascades essential for synaptic plasticity and cognitive enhancement [13].

Structural analysis reveals that the [3.3.1] bicyclic framework of 1-azabicyclo[3.3.1]nonan-4-one oxime hydrochloride provides optimal geometric constraints for selective receptor activation [5]. The increased ring size compared to tropane alkaloids allows for different spatial orientations of key pharmacophoric elements, resulting in distinct receptor binding modes [28]. Additionally, the oxime functional group serves as a stable bioisostere for ester linkages found in natural muscarinic ligands, providing enhanced metabolic stability while maintaining receptor affinity [10].

The exploration of O-alkynyloxime modifications represents a critical advancement in optimizing receptor binding affinity for 1-Azabicyclo[3.3.1]nonan-4-one oxime hydrochloride and related bicyclic compounds. Systematic structure-activity relationship studies have demonstrated that the alkynyl substituent at the oxime oxygen significantly influences both binding affinity and receptor subtype selectivity [1] [2].
Research investigations have established that basic O-propynyloxime derivatives exhibit moderate muscarinic receptor binding with M1 receptor Ki values around 500 nanomolar and M3 receptor Ki values near 2000 nanomolar, providing approximately 4-fold selectivity for the M1 subtype [1]. The introduction of aromatic substituents at the terminal alkyne position dramatically enhances binding affinity and selectivity profiles.

Phenyl-substituted O-(3-phenyl-2-propynyl)oxime derivatives demonstrate improved M1 receptor affinity with Ki values approaching 100 nanomolar, while maintaining M3 receptor Ki values around 800 nanomolar, resulting in 8-fold M1 selectivity [3] [1]. This enhancement suggests favorable π-π interactions between the phenyl moiety and aromatic residues within the M1 receptor binding pocket.

The most significant advancement in this series involves 3'-methoxyphenyl-substituted derivatives, exemplified by (R)-(Z)-1-azabicyclo[2.2.1]heptan-3-one O-(3-(3'-methoxyphenyl)-2-propynyl)oxime maleate (CI-1017). This compound exhibits exceptional M1 receptor binding affinity with a Ki value of 2.1 nanomolar and M3 receptor Ki of 42 nanomolar, achieving remarkable 20-fold M1 selectivity [3] [2]. The 3'-methoxy substitution appears to provide optimal electronic and steric complementarity with the M1 receptor binding site.

Comparative analysis with tropinone O-alkynyloxime derivatives reveals reduced selectivity, with M1 receptor Ki values ranging from 300 to 7000 nanomolar and M3 receptor values spanning 1500 to 8000 nanomolar [1]. Similarly, N-methylpiperidinone O-alkynyloximes demonstrate moderate affinity with M1 Ki values between 1000-5000 nanomolar and M3 values of 2000-10000 nanomolar, providing only 2-5 fold selectivity ratios.

Quantitative structure-activity relationship analysis indicates that the Connolly surface area represents a critical determinant of muscarinic receptor binding affinity, accounting for approximately 70% of the variation in cortical binding affinity among oxime derivatives [1]. This finding emphasizes the importance of molecular size and shape complementarity in optimizing receptor interactions.

The alkynyl chain length significantly influences binding affinity, with optimal activity observed for three-carbon linkers between the oxime oxygen and terminal aromatic substituent. Shorter or longer alkynyl chains result in diminished binding affinity and reduced selectivity profiles [3] [1].

Bicyclic Ring Size Variation Impact on M1/M3 Selectivity Ratios

The bicyclic ring system architecture profoundly influences muscarinic receptor subtype selectivity, with systematic variations in ring size producing distinct binding profiles and selectivity patterns. Comprehensive structure-activity investigations have established that the [2.2.1] bicyclic framework provides optimal M1/M3 selectivity ratios compared to larger ring systems [4] [3] [5].

The 1-azabicyclo[2.2.1]heptane system represents the gold standard for M1 receptor selectivity, with optimized derivatives achieving M1 receptor Ki values as low as 2.1 nanomolar while maintaining M3 Ki values around 42 nanomolar, resulting in exceptional 20:1 selectivity ratios [3]. This rigid boat-chair conformation provides optimal geometric complementarity with the M1 receptor binding pocket, particularly in the arrangement of key pharmacophoric elements.

Expansion to the 1-azabicyclo[3.2.1]octane framework results in reduced M1 selectivity, with typical M1 receptor Ki values ranging from 50-200 nanomolar and M3 values between 200-800 nanomolar, yielding 4-8 fold selectivity ratios [6] [7]. The increased conformational flexibility of the eight-membered bicyclic system appears to reduce the precision of receptor-ligand interactions necessary for high selectivity.

The 1-azabicyclo[3.3.1]nonane system, which includes the target compound 1-azabicyclo[3.3.1]nonan-4-one oxime hydrochloride, demonstrates intermediate selectivity profiles. M1 receptor binding affinities typically range from 100-500 nanomolar, with M3 affinities spanning 500-2000 nanomolar, providing 2-5 fold M1 selectivity [8] [9]. The twin-chair conformation adopted by this system offers moderate rigidity while accommodating larger substituents.

Crystallographic analysis of 2,4-bis(2-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-one O-methyloxime reveals a twin-chair conformation with equatorial orientation of aromatic substituents [10] [11]. The cyclohexane ring exhibits disorder over two alternative orientations with refined site-occupancy ratios of 0.813:0.186, indicating inherent conformational flexibility that may contribute to reduced selectivity compared to more rigid bicyclic systems.

The 3-azabicyclo[3.3.1]nonane derivatives show further reduced M1 preference, with M1 receptor Ki values ranging from 200-1000 nanomolar and M3 values between 800-3000 nanomolar, yielding only 2-4 fold selectivity ratios [8] [12]. The altered nitrogen positioning within the bicyclic framework appears to disrupt optimal receptor interactions.

Larger bicyclic systems such as 1-azabicyclo[3.2.2]nonane demonstrate variable selectivity profiles, with M1 affinities between 150-600 nanomolar and M3 values spanning 600-2500 nanomolar, providing 3-6 fold selectivity [6]. The increased ring size introduces additional conformational degrees of freedom that reduce binding precision.

Molecular modeling studies indicate that the M1 receptor possesses the widest binding site among muscarinic subtypes, while the M3 receptor exhibits a more compact and restrictive binding pocket [13] [14]. This structural difference explains why smaller, more rigid bicyclic systems achieve better M1 selectivity by optimally filling the M1 binding cavity without accommodating M3 receptor constraints.

The influence of ring puckering parameters proves critical for selectivity optimization. Smaller bicyclic systems maintain more consistent ring conformations, whereas larger systems exhibit greater conformational heterogeneity that reduces selectivity precision [10] [15]. The relationship between ring size and selectivity appears to follow an inverse correlation, with optimal selectivity achieved in the most conformationally constrained systems.

Electronic Effects of N-Substituents on Agonist Potency

The electronic properties of N-substituents exert profound influence on muscarinic receptor agonist potency, with systematic variations in electron-donating and electron-withdrawing characteristics producing distinct pharmacological profiles. Hammett correlation analysis reveals strong relationships between substituent electronic parameters and receptor binding affinity [16] [17].

Unsubstituted nitrogen (hydrogen substituent) provides baseline agonist activity with M1 receptor EC50 values around 1000 nanomolar and partial efficacy reaching approximately 40% of maximal response [18] [17]. The reduced basicity of the unsubstituted nitrogen limits ionic interactions with the critical aspartate residue in the muscarinic receptor binding site.

Methyl substitution at the nitrogen represents the optimal balance of electronic and steric factors, producing full agonist activity with M1 receptor EC50 values as low as 10 nanomolar and efficacy approaching 95% of maximal response [3] [17]. The Hammett σ value of -0.17 for methyl groups provides appropriate electron-donating character while maintaining minimal steric hindrance.

Ethyl substitution maintains excellent agonist potency with M1 EC50 values around 25 nanomolar and full efficacy near 90% [17]. The slightly reduced activity compared to methyl derivatives reflects increased steric bulk despite similar electron-donating properties (σ = -0.15).

Cyclopropylmethyl substituents demonstrate exceptional agonist potency with M1 EC50 values between 2-5 nanomolar and full efficacy reaching 98% [3]. The unique geometric constraints imposed by the cyclopropyl ring appear to provide optimal positioning of the nitrogen center for receptor interactions, despite moderate electron-donating character (σ = -0.07).

Benzyl substitution produces reduced agonist potency with M1 EC50 values between 50-100 nanomolar and partial efficacy around 60% [19]. While the benzyl group provides potential π-π interactions with aromatic receptor residues, the increased steric bulk and moderate electron-donating properties (σ = -0.06) result in suboptimal binding.

Electron-withdrawing substituents such as trifluoromethyl and nitro groups significantly diminish agonist potency, with M1 EC50 values ranging from 100-500 nanomolar and reduced efficacy between 30-60% [16] [17]. The positive Hammett σ values (+0.20 to +0.78) indicate reduced nitrogen basicity that weakens essential ionic interactions with the receptor.

Strongly electron-donating substituents including methoxy and alkyl groups provide moderate agonist activity with M1 EC50 values between 50-200 nanomolar and efficacy ranging from 70-85% [17] [20]. While the enhanced basicity (σ = -0.27 to -0.17) strengthens ionic interactions, increased steric bulk may introduce unfavorable receptor contacts.

Linear regression analysis of log(EC50) versus Hammett σ values reveals significant correlations with correlation coefficients exceeding 0.8, confirming the critical importance of electronic effects in determining agonist potency [16]. The slope of these correlations suggests that electron-donating character enhances agonist activity through strengthened ionic interactions with Asp105 in the M1 receptor binding site.

The relationship between N-substituent basicity and receptor activation follows a bell-shaped curve, with optimal activity achieved at intermediate basicity levels that balance ionic binding strength with geometric complementarity [17]. Excessive electron donation may create unfavorable electrostatic interactions, while insufficient basicity weakens essential receptor contacts.

Molecular orbital calculations indicate that N-substituent electronic effects extend beyond simple inductive influences to include hyperconjugative and resonance contributions [20]. These quantum mechanical effects explain the superior performance of certain substituents that cannot be predicted from simple electronic parameters alone.

Conformational Analysis Through X-ray Crystallographic Data

X-ray crystallographic investigations of 1-azabicyclo[3.3.1]nonan-4-one oxime derivatives and related bicyclic compounds provide definitive structural insights into conformational preferences and their implications for receptor binding selectivity. These studies reveal consistent conformational patterns that directly correlate with observed structure-activity relationships [10] [21] [11].

Crystallographic analysis of 2,4-bis(2-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-one O-methyloxime demonstrates a twin-chair conformation with the compound crystallizing in the monoclinic space group P21/c [10] [11]. The molecular structure exhibits equatorial orientation of ortho-tolyl groups on both sides of the secondary amino group, with the aromatic rings positioned at an angle of 23.77° with respect to one another.

The bicyclic framework adopts a highly specific geometry with key torsion angles of C-N-C bonds measuring 179.2° and 177.2°, indicating nearly ideal anti-periplanar arrangements [10]. These precise angular relationships position the nitrogen lone pair optimally for interaction with receptor binding sites while minimizing steric interactions between ring substituents.

Crystallographic disorder analysis reveals that the cyclohexane ring and oxime ether portions exhibit disorder over two alternative orientations with refined site-occupancy ratios of 0.813:0.186 [10] [11]. This conformational flexibility suggests that the molecule can adopt multiple binding conformations, potentially contributing to its ability to interact with different receptor subtypes.

Comparative crystallographic studies of related 3-azabicyclo[3.3.1]nonan-9-one derivatives show consistent twin-chair conformations across the series [22] [21]. The N-acetyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-yl derivatives crystallize in monoclinic P21/c symmetry with similar geometric parameters, confirming the inherent conformational preferences of this bicyclic system.

Single crystal structure determination of N-acetyl derivatives reveals significant conformational changes in the saturated cyclic rings compared to parent structures [21]. The C-C-C bond angles and C-C-C-C torsion angles of piperidine and cyclohexane rings deviate substantially from ideal values, indicating conformational strain induced by substituent interactions.

X-ray analysis of related azabicyclic systems provides comparative conformational data. The 1-azabicyclo[2.2.1]heptane framework adopts a rigid boat-chair conformation with minimal conformational flexibility [23] [24]. This conformational constraint contributes to the exceptional M1 receptor selectivity observed for derivatives based on this bicyclic system.

Crystallographic studies of oxime stereochemistry reveal predominant Z-configuration across multiple bicyclic derivatives [25] [26]. The Z-geometry appears thermodynamically favored due to reduced steric interactions between the hydroxyl group and the bicyclic framework, consistent with computational predictions and nuclear magnetic resonance studies.

Hydrogen bonding patterns identified through crystallographic analysis show intermolecular N-H⋯π interactions stabilizing the crystal structures [10] [11]. These weak interactions may provide insights into potential receptor binding modes, as similar aromatic interactions could occur with receptor amino acid residues.

Temperature-dependent crystallographic studies indicate that conformational flexibility increases with temperature, but the fundamental twin-chair geometry remains preserved [27]. This thermal stability suggests that the observed conformations represent genuine energy minima rather than crystallization artifacts.

Electron density analysis reveals significant delocalization involving the oxime nitrogen and adjacent functional groups [28]. The bonds from the nitrogen atom maintain near-coplanar arrangements, indicating partial sp² character that may influence receptor binding through altered electronic distribution.

The crystallographic data conclusively demonstrate that bicyclic oxime derivatives adopt well-defined conformational preferences that directly impact their pharmacological properties. The twin-chair conformation of 1-azabicyclo[3.3.1]nonan-4-one oxime derivatives provides a conformational framework that balances receptor binding affinity with subtype selectivity, though with reduced precision compared to more conformationally constrained bicyclic systems.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

190.0872908 g/mol

Monoisotopic Mass

190.0872908 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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